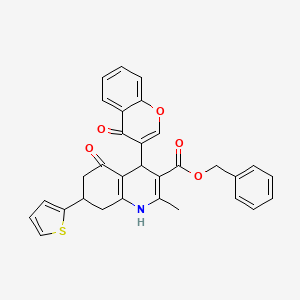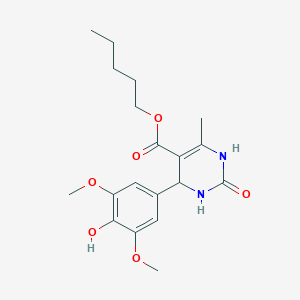
benzyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-甲基-5-氧代-4-(4-氧代-4H-色烯-3-基)-7-(噻吩-2-基)-1,4,5,6,7,8-六氢喹啉-3-羧酸苄酯是一种复杂的有机化合物,属于六氢喹啉类。该化合物以其复杂的结构为特征,包括色烯基、噻吩基和苄酯部分。由于其潜在的生物活性以及在药物化学中的应用,它在科学研究的各个领域引起了极大的兴趣。
准备方法
合成路线和反应条件
2-甲基-5-氧代-4-(4-氧代-4H-色烯-3-基)-7-(噻吩-2-基)-1,4,5,6,7,8-六氢喹啉-3-羧酸苄酯的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
色烯基中间体的形成: 合成从在酸性条件下用适当的二酮缩合水杨醛来制备色烯基中间体开始。
环化形成六氢喹啉: 然后在催化剂(如哌啶)的存在下,使色烯基中间体与胺和β-酮酯发生环化反应,形成六氢喹啉核心。
噻吩基的引入: 噻吩基通过使用噻吩卤化物的亲核取代反应引入。
酯化: 最后,通过使用苄醇和合适的活化剂(如DCC(二环己基碳二亚胺))进行酯化反应,引入苄酯部分。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这可能包括使用连续流动反应器以更好地控制反应条件,以及实施绿色化学原理以最大程度地减少废物和环境影响。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在噻吩基和色烯基部分,使用过氧化氢或高锰酸钾等氧化剂。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂对羰基进行还原反应。
取代: 苄酯基可以通过使用不同的醇和酸催化剂进行酯交换反应,被其他酯基取代。
常用试剂和条件
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
催化剂: 哌啶,DCC(二环己基碳二亚胺)。
主要产物
氧化产物: 噻吩基和色烯基的氧化衍生物。
还原产物: 羰基的还原形式,导致醇衍生物。
取代产物: 取决于酯交换中使用的醇的各种酯衍生物。
科学研究应用
化学
在化学中,2-甲基-5-氧代-4-(4-氧代-4H-色烯-3-基)-7-(噻吩-2-基)-1,4,5,6,7,8-六氢喹啉-3-羧酸苄酯用作合成更复杂分子的构建块
生物学和医学
在生物学和医学中,研究了该化合物潜在的药理特性。在初步研究中,它显示出作为抗炎、抗氧化剂和抗癌剂的潜力。研究人员正在研究其作用机制及其与特定生物靶标(如参与疾病途径的酶和受体)相互作用的潜力。
工业
在工业领域,该化合物可用于开发具有特定性能的新材料,例如增强的稳定性或反应性。其复杂的结构允许进行可以针对特定工业应用对其性能进行定制的修饰。
作用机制
2-甲基-5-氧代-4-(4-氧代-4H-色烯-3-基)-7-(噻吩-2-基)-1,4,5,6,7,8-六氢喹啉-3-羧酸苄酯的作用机制尚未完全了解,但据信涉及多个途径。该化合物可能通过以下方式发挥其作用:
抑制酶: 它可能抑制参与炎症和氧化应激途径的特定酶,从而减少炎症和氧化损伤。
与受体相互作用: 该化合物可能与细胞表面的特定受体结合,调节控制细胞生长和存活的信号通路。
诱导凋亡: 在癌细胞中,它可能通过激活促凋亡蛋白并抑制抗凋亡蛋白来诱导凋亡(程序性细胞死亡)。
相似化合物的比较
类似化合物
六氢喹啉衍生物: 具有类似六氢喹啉核心但具有不同取代基的化合物。
色烯基衍生物: 具有色烯基但具有不同核心结构的化合物。
噻吩基衍生物: 具有噻吩基但具有不同整体结构的化合物。
独特性
2-甲基-5-氧代-4-(4-氧代-4H-色烯-3-基)-7-(噻吩-2-基)-1,4,5,6,7,8-六氢喹啉-3-羧酸苄酯是独特的,因为它结合了六氢喹啉核心与色烯基和噻吩基。这种独特的结构赋予了其他类似化合物中不存在的特定化学和生物学性质。
属性
分子式 |
C31H25NO5S |
|---|---|
分子量 |
523.6 g/mol |
IUPAC 名称 |
benzyl 2-methyl-5-oxo-4-(4-oxochromen-3-yl)-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C31H25NO5S/c1-18-27(31(35)37-16-19-8-3-2-4-9-19)28(22-17-36-25-11-6-5-10-21(25)30(22)34)29-23(32-18)14-20(15-24(29)33)26-12-7-13-38-26/h2-13,17,20,28,32H,14-16H2,1H3 |
InChI 键 |
DQLVSROYLVBNAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=COC5=CC=CC=C5C4=O)C(=O)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[6-(Azepan-1-yl)-5-nitropyrimidin-4-yl]azepane](/img/structure/B11622952.png)
![ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B11622955.png)
![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11622962.png)
![(4E)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11622964.png)
![(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622965.png)

![Dimethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B11622978.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B11622986.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622987.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622993.png)
![N-[(E)-Amino[(7-ethoxy-4-methylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11623003.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11623007.png)
![ethyl (2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623018.png)
